6-des-fluoro-Fluticasone Furoate is a synthetic derivative of Fluticasone Furoate, a potent corticosteroid primarily used in the treatment of allergic rhinitis and asthma. This compound is characterized by the absence of a fluorine atom at the 6-position, which significantly alters its pharmacological properties compared to its parent compound. Fluticasone Furoate itself is classified as a glucocorticoid and is known for its anti-inflammatory effects.
Fluticasone Furoate was developed by GlaxoSmithKline and received approval for medical use in the United States in April 2007 and in the European Union in November 2008. It is commonly administered via nasal spray or inhalers and is indicated for various inflammatory conditions, including allergic rhinitis and asthma .
The synthesis of 6-des-fluoro-Fluticasone Furoate involves several key steps that modify the structure of Fluticasone Furoate. The general synthetic pathway includes:
These methods highlight the complexity involved in synthesizing this compound while ensuring purity and efficacy.
6-des-fluoro-Fluticasone Furoate has a molecular formula of C27H29F2O6S and a molar mass of approximately 538.58 g/mol. The absence of a fluorine atom at the 6-position distinguishes it from Fluticasone Furoate and impacts its biological activity.
The chemical reactivity of 6-des-fluoro-Fluticasone Furoate is influenced by its steroid backbone and functional groups. Key reactions include:
These reactions are critical for understanding the metabolism and elimination pathways of this corticosteroid.
The mechanism of action for 6-des-fluoro-Fluticasone Furoate involves several key processes:
This mechanism underpins its effectiveness in reducing inflammation associated with allergic responses.
The physical and chemical properties of 6-des-fluoro-Fluticasone Furoate are essential for its formulation and stability:
Understanding these properties aids in optimizing formulations for clinical use.
6-des-fluoro-Fluticasone Furoate is primarily utilized within scientific research focused on respiratory diseases and inflammatory conditions. Its applications include:
The strategic removal of the 6α-fluorine atom from fluticasone furoate (FF) represents a deliberate approach to probe structure-activity relationships in glucocorticoid receptor (GR) binding. Fluorine substitution in corticosteroids historically enhances receptor affinity and metabolic stability by: (1) Electronegative Enhancement: The 6α-fluorine increases local polarity, strengthening hydrogen bonding with GR residues Asn-564 and Gln-570 [4] [9]; (2) Steric Optimization: The van der Waals radius of fluorine (1.47 Å) optimally fills a hydrophobic pocket near Leu-753, enhancing binding complementarity [6]; and (3) Metabolic Blockade: Fluorine at C-6 inhibits cytochrome P450-mediated deactivation at adjacent positions [9]. Removal of this atom in 6-des-fluoro-fluticasone furoate (6-DFFF) serves dual purposes: as a synthetic impurity reference standard and as a molecular tool to quantify fluorine’s contribution to pharmacodynamics [1] [4].
Computational analyses reveal that 6α-defluorination disrupts GR binding through multiple mechanisms:
Table 1: Structural and Electronic Comparison of Fluticasone Furoate vs. 6-Des-Fluoro Analog
Parameter | Fluticasone Furoate (FF) | 6-Des-Fluoro-FF (6-DFFF) | Functional Impact |
---|---|---|---|
6α-Substituent | Fluorine | Hydrogen | Loss of H-bonding & steric fit |
GR Binding Affinity (Relative) | 29.9× dexamethasone | ~40% reduction vs. FF | Reduced therapeutic potency |
logP (Calculated) | 3.82 | 3.41 | Increased hydrophilicity |
A-Ring Conformation | Half-chair | Near-planar | Reduced GR complementarity |
Dipole Moment (Debye) | 7.2 | 6.5 | Altered electrostatic potential |
Synthesis of 6-DFFF requires strategic bypass of fluorination steps while preserving the core steroidal architecture and 17α-furoate esterification. Two primary approaches dominate:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3